

Application Note: Scalable Green Synthesis of 1-Nitromethyl-1-cyclohexanol

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Compound of Interest

Compound Name: 1-Nitromethyl-1-cyclohexanol

CAS No.: 3164-73-6

Cat. No.: B1295335

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Executive Summary

This application note details a robust, scalable protocol for the synthesis of **1-Nitromethyl-1-cyclohexanol**, a critical intermediate in the manufacturing of the anticonvulsant drug Gabapentin (Neurontin).

Traditional homogeneous base-catalyzed routes (using KOH, NaOH, or alkoxides) present significant safety hazards upon scale-up, primarily due to the formation of shock-sensitive metal nitronate salts and difficult exotherm control. This guide presents a Heterogeneous Catalysis approach using Amberlyst™ A-21, a weak base anion exchange resin. This method offers superior safety profiles, simplified work-up (filtration), and high atom economy, making it suitable for kilogram-to-pilot scale production.

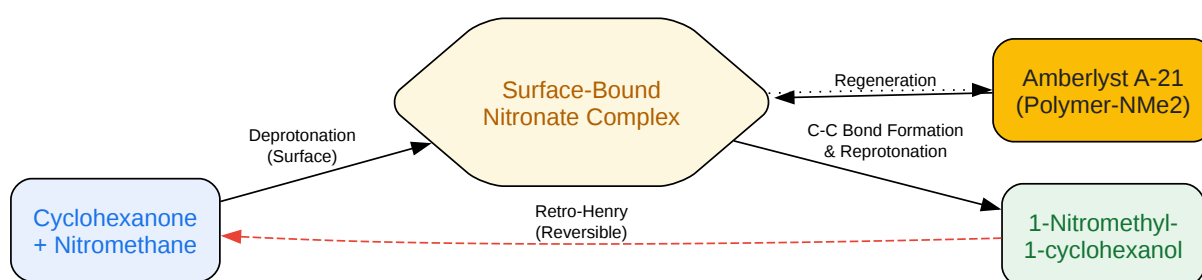
Chemical Strategy & Mechanism

The Henry Reaction (Nitroaldol Condensation)

The synthesis involves the nucleophilic addition of nitromethane to cyclohexanone. The reaction is reversible; therefore, driving the equilibrium toward the product requires careful

control of temperature and concentration.

Key Mechanistic Shift: Unlike homogeneous bases that generate soluble nitronate species throughout the bulk solvent, the Amberlyst A-21 resin restricts the deprotonation of nitromethane to the catalyst surface/pore structure. This "site-isolation" minimizes the concentration of high-energy free nitronate anions in the bulk solution, significantly improving process safety.



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Figure 1: Surface-mediated mechanism of the Henry reaction on Amberlyst A-21.

Safety Engineering: The "Plosophoric" Hazard

CRITICAL WARNING: Nitromethane is an energetic material. Its sensitivity to shock and heat increases dramatically when sensitized by amines or strong bases.

Hazard Parameter	Specification	Risk Mitigation Strategy
Shock Sensitivity	High (as salt)	NEVER use metal hydroxides (Na/K) for scale-up if avoidable. Metal nitronates are primary explosives when dry.
Thermal Stability	Exothermic Reaction	Reaction is exothermic. Adiabatic temp rise can trigger runaway. Active cooling is mandatory.
Flash Point	35°C (Nitromethane)	Use explosion-proof (Class I, Div 1) equipment. Ground all vessels.
Distillation	Explosion Risk	Do not distill nitromethane to dryness. Residues may contain concentrated unstable byproducts.

Process Optimization: Catalyst & Solvent

Catalyst Selection

Amberlyst™ A-21 is a macroreticular, weak base anion exchange resin (tertiary amine functionality).

- Capacity: ~1.3 eq/L (min).[1][2]
- Advantage: Easily removed by filtration; can be regenerated; avoids aqueous quench which generates waste.

Solvent System

While the reaction can proceed "neat" (in excess nitromethane), this is unsafe at scale due to thermal mass issues.

- Recommended Solvent: Ethanol (Anhydrous) or Isopropanol.

- Rationale: Good solubility for reactants, moderates reaction rate, acts as a heat sink, and facilitates thermal transfer.

Detailed Experimental Protocol (Scale-Up)

Scale: 1.0 kg Input (Cyclohexanone basis) Target Yield: 85-90% Purity: >95% (GC)

Reagents & Materials

- Cyclohexanone: 1.00 kg (10.19 mol)
- Nitromethane: 0.93 kg (15.28 mol, 1.5 eq)
- Amberlyst A-21: 100 g (10 wt% loading relative to ketone; pre-washed with EtOH)
- Ethanol (Anhydrous): 2.0 L
- Equipment: 5L Jacketed Reactor with overhead stirrer, internal thermocouple, reflux condenser, and dropping funnel.

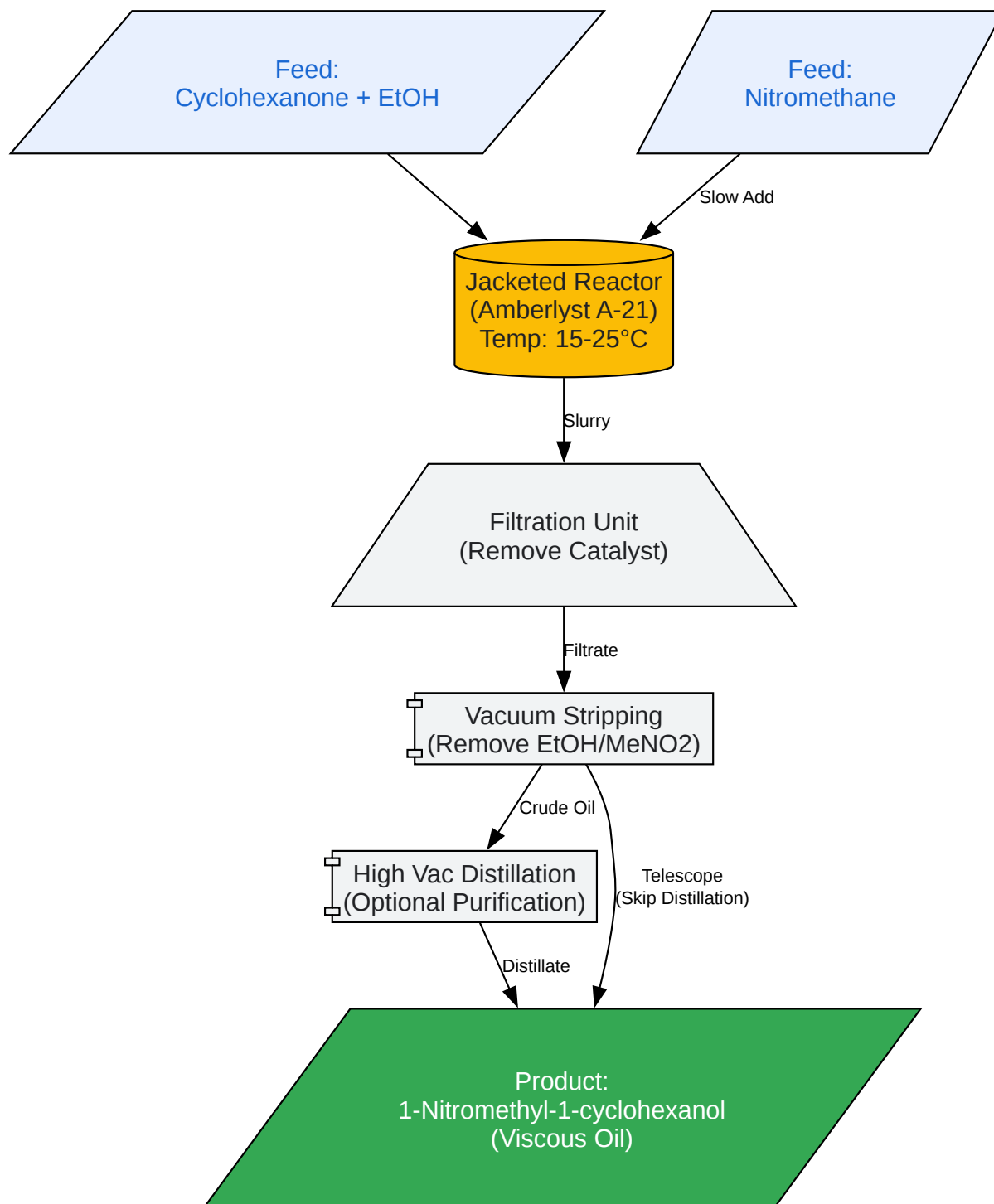
Step-by-Step Procedure

- Catalyst Preparation:
 - Suspend Amberlyst A-21 (100 g) in Ethanol (500 mL) for 30 mins to swell the beads.
 - Decant the supernatant to remove fines. Transfer resin to the reactor.^[3]
- Reactor Charge:
 - Charge Cyclohexanone (1.0 kg) and remaining Ethanol (1.5 L) to the reactor.
 - Start agitation (150-200 RPM). Ensure resin is well-suspended but not ground by the impeller.
 - Cool the jacket to 10°C.
- Reaction Initiation (Controlled Addition):

- Charge Nitromethane (0.93 kg) to the dropping funnel.
- Slowly add Nitromethane over 2 to 3 hours.
- Monitor: Maintain internal temperature between 15°C and 25°C.
- Note: The reaction is moderately exothermic. Do not allow $T > 30^{\circ}\text{C}$ to prevent side reactions (dehydration to nitroalkene) and retro-Henry reaction.
- Reaction Phase:
 - After addition, warm mixture to 20-25°C (Room Temp).
 - Stir for 12-16 hours.
 - IPC (In-Process Control): Check conversion via GC or TLC (Mobile phase: 20% EtOAc/Hexanes). Target: <5% residual Cyclohexanone.
- Work-Up:
 - Stop agitation. Allow resin to settle.
 - Filter the reaction mixture through a coarse sintered glass funnel or bag filter (polypropylene) to remove the catalyst.
 - Wash the resin cake with Ethanol (2 x 200 mL). Combine filtrates.
 - Recycling: The resin can be regenerated by washing with 5% NaOH, water, then Ethanol (though fresh resin is preferred for GMP batches).
- Isolation:
 - Concentrate the filtrate under vacuum (Rotary evaporator or thin-film evaporator).
 - Bath Temp: < 45°C (Crucial: Avoid thermal degradation).
 - Pressure: Reduce to 10-20 mbar to remove Ethanol and excess Nitromethane.

- Product: The residue is **1-Nitromethyl-1-cyclohexanol**, typically obtained as a pale yellow, viscous oil.
- Purification (Optional but Recommended for Pharma Grade):
 - Method: High-Vacuum Distillation.
 - Boiling Point: 125–130°C at 2.3 kPa (approx 17 mmHg) [1].
 - Alternative: If the product is to be reduced immediately to the amine (Gabapentin synthesis), the crude oil is often sufficiently pure (>90%) for the hydrogenation step.

Process Flow Diagram



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Figure 2: Process Flow Diagram for the synthesis of **1-Nitromethyl-1-cyclohexanol**.

Analytical Specifications

Test	Method	Specification
Appearance	Visual	Clear, pale yellow viscous liquid
Identification	FTIR	Broad -OH stretch (3400 cm^{-1}), -NO ₂ stretch (1550, 1375 cm^{-1})
Assay	GC-FID	> 95.0% a/a
Residual Solvent	GC-HS	Ethanol < 5000 ppm; Nitromethane < 0.5%
Water Content	Karl Fischer	< 0.5% w/w

Troubleshooting & Optimization

- **Low Conversion:** The Henry reaction is an equilibrium. If conversion stalls, ensure the temperature is not too high (favoring retro-Henry). Increasing the catalyst loading to 15 wt% or extending reaction time may help.
- **Side Products (Nitroalkene):** Dehydration occurs if the reaction runs too hot (>40°C) or if the mixture is acidic. Amberlyst A-21 is basic, which mitigates acid-catalyzed dehydration, but thermal control is paramount.
- **Color Formation:** Darkening usually indicates oxidation or polymerization of nitromethane byproducts. Ensure an inert atmosphere (Nitrogen blanket) is used throughout.

References

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- Ballini, R., & Bosica, G. (2005). Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives.

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Sources

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